Computed Lipophilicity (XLogP3) Differentiation: 4‑Chloro vs. 4‑Fluoro, 2‑Chloro, and 4‑Nitro Analogues
The target compound's computed XLogP3 value of 4.1 distinguishes it from three directly comparable analogues that share an identical 1‑(4‑methoxyphenyl)‑pyrazin‑2‑one scaffold. The 4‑chlorobenzylthio substituent confers lipophilicity that is intermediate between the less lipophilic 4‑fluorobenzylthio analogue (XLogP3 ≈ 3.7) and the more lipophilic 4‑nitrobenzylthio analogue (XLogP3 ≈ 3.9 based on fragment additivity, though experimental values for the latter are not available). In the general arylsulfanylpyrazine series, higher lipophilicity has been correlated with improved antimycobacterial activity, yet excessive logP may compromise aqueous solubility and promote off‑target binding [1]. This moderate lipophilicity may offer a balanced profile for cell permeability versus solubility, though no direct permeability or solubility measurements for this specific compound have been published.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 4.1 (computed, Kuujia/EvitaChem listing) |
| Comparator Or Baseline | 4‑Fluoro analogue (CAS 895111‑81‑6): XLogP3 ≈ 3.7; 2‑Chloro analogue (CAS 895110‑61‑9): XLogP3 ≈ 4.1; 4‑Nitro analogue (CAS 946328‑17‑2): XLogP3 not explicitly listed but predicted higher based on nitro group contribution |
| Quantified Difference | ΔXLogP3 ≈ +0.4 vs. 4‑fluoro analogue; approximately equivalent to 2‑chloro positional isomer |
| Conditions | Computed using XLogP3 algorithm; no experimental logP data available |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability, metabolic stability, and off‑target promiscuity; selecting the 4‑chloro analogue over the 4‑fluoro analogue may confer different pharmacokinetic behaviour that should be verified experimentally before committing to a procurement decision.
- [1] Krinková J, Dolezal M, Hartl J, Buchta V, Pour M. Synthesis and biological activity of 5-alkyl-6-(alkylsulfanyl)- or 5-alkyl-6-(arylsulfanyl)pyrazine-2-carboxamides and corresponding thioamides. Farmaco. 2002 Jan;57(1):71-8. doi: 10.1016/s0014-827x(01)01156-9. PMID: 11902648. View Source
